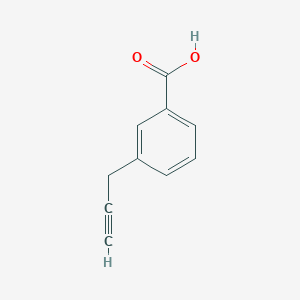

3-(Prop-2-yn-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-prop-2-ynylbenzoic acid |

InChI |

InChI=1S/C10H8O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h1,3,5-7H,4H2,(H,11,12) |

InChI Key |

IRZYZTVHLLEPIM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=CC(=CC=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Prop 2 Yn 1 Yl Benzoic Acid

Development of Novel Synthetic Pathways

The creation of 3-(prop-2-yn-1-yl)benzoic acid can be approached through various modern synthetic strategies. Traditional methods might involve multi-step sequences, but recent research has focused on more direct and efficient routes, primarily leveraging the power of transition metal catalysis.

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds. For a molecule like 3-(prop-2-yn-1-yl)benzoic acid, key strategies include the direct C-H functionalization of benzoic acid or the cross-coupling of a functionalized benzoic acid derivative with a propargyl source.

Palladium-Catalyzed Cross-Coupling: The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation. wikipedia.org This methodology would involve the coupling of a 3-halobenzoic acid (e.g., 3-iodobenzoic acid or 3-bromobenzoic acid) with a terminal alkyne, in this case, propargyl alcohol or a protected variant, though direct coupling with propargyl bromide is also conceivable. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgnanochemres.org Modern iterations of this reaction focus on developing copper-free and amine-free conditions to enhance the reaction's scope and environmental friendliness. acs.org

Rhodium-Catalyzed C-H Activation: More advanced and atom-economical approaches involve the direct C-H activation of the benzoic acid ring. Rhodium(III) catalysts have been shown to effectively catalyze the oxidative coupling of benzoic acids with terminal alkynes. acs.orgresearchgate.net While these reactions are often designed to proceed to cyclized products like 3-ylidenephthalides, the initial C-H activation and coupling step represents a direct formation of a bond at the ortho-position to the carboxyl group. acs.org Adapting this methodology to achieve meta-functionalization would require specific directing group strategies not inherently provided by the carboxyl group itself.

Ruthenium-Catalyzed Annulation: Similar to rhodium, ruthenium(II) catalysts are highly effective for the C-H/O-H bond functionalization of benzoic acids with alkynes. acs.orgthieme-connect.com These reactions typically lead to the synthesis of isocoumarins through an annulation process. acs.orggoettingen-research-online.de The initial step involves the ortho-C-H activation of the benzoic acid, demonstrating the potential of ruthenium catalysts for the direct alkynylation of the aromatic ring. While this directs to the ortho position, it underscores the principle of using the inherent functionality of the starting material to guide the reaction, a key goal in modern synthetic design. mdpi.com

The application of green chemistry principles is crucial for developing sustainable synthetic processes. This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and minimizing waste.

Sustainable Solvents: A significant focus has been on replacing hazardous solvents like N,N-dimethylformamide (DMF) or chlorinated solvents. nih.gov Research into Sonogashira and other cross-coupling reactions has identified greener alternatives such as N-Hydroxyethylpyrrolidone (HEP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), alcohols, and even aqueous systems. nanochemres.orgacs.orgnih.govdigitellinc.com These solvents are often derived from renewable resources, have lower toxicity, and are more biodegradable. acs.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, often reducing reaction times from hours to minutes. ijprdjournal.com This rapid and uniform heating is more energy-efficient than conventional refluxing. rasayanjournal.co.inresearchgate.net The synthesis of various benzoic acid derivatives has been successfully demonstrated using microwave irradiation, suggesting its applicability for the synthesis of 3-(prop-2-yn-1-yl)benzoic acid. ijprdjournal.comijsdr.org

Atom Economy: Catalytic C-H activation routes, such as those employing rhodium and ruthenium, are inherently more atom-economical than traditional cross-coupling reactions which require pre-functionalization of the starting material (e.g., halogenation of benzoic acid).

While the target molecule, 3-(prop-2-yn-1-yl)benzoic acid, does not possess a stereocenter, the principles of stereoselectivity and regioselectivity are paramount in related, more complex syntheses and in controlling reaction outcomes.

Regioselectivity: The primary challenge in synthesizing the meta-substituted product is regioselectivity. In transition metal-catalyzed C-H functionalization, the carboxyl group of benzoic acid is a natural ortho-directing group. acs.orgmdpi.com Achieving meta-substitution typically requires the installation of a different directing group on the aromatic ring that can be removed later. Palladium-catalyzed cross-coupling of 3-halobenzoic acids, however, provides a direct and highly regioselective route to the desired meta-isomer.

Stereoselectivity: In cases where internal alkynes are coupled with benzoic acids, stereoselectivity becomes a factor. For instance, rhodium-catalyzed oxidative coupling of benzoic acids with terminal alkynes has been reported to produce 3-ylidenephthalides with complete Z selectivity, demonstrating the high level of stereocontrol achievable with these advanced catalytic systems. acs.org

Optimization of Reaction Conditions and Yields

To maximize the efficiency and practicality of any synthetic route, rigorous optimization of reaction parameters is essential. Key variables include the choice of solvent, reaction temperature, and pressure.

The solvent plays a critical role in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, solubility of reagents, and reaction kinetics. whiterose.ac.ukrsc.orgresearchgate.net The polarity of the solvent can dramatically alter the course of a reaction. For instance, in Suzuki couplings with bifunctional substrates, nonpolar solvents favored reaction at a C-Cl bond, whereas polar solvents favored reaction at a C-OTf bond, likely due to the stabilization of different catalytic species. nih.govresearchgate.net

In the context of Sonogashira couplings, polar aprotic solvents like DMF have been traditionally used. lucp.net However, greener alternatives are actively being explored. The table below summarizes the effect of different solvents on a model Sonogashira coupling reaction, highlighting the potential for sustainable options.

| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Toluene | 2.4 | No Reaction | Nonpolar solvent, poor performance. acs.org |

| 2 | THF | 7.6 | Comparable to optimal | Common ethereal solvent. acs.org |

| 3 | DMF | 36.7 | Suitable performance | Traditional but toxic solvent. researchgate.netorganic-chemistry.org |

| 4 | 2-MeTHF | 6.2 | Near Quantitative | Green, biomass-derived alternative. acs.org |

| 5 | Water/Ethanol (B145695) | Variable | High Yields | Sustainable, requires appropriate catalyst/ligand system. nanochemres.org |

Temperature is a critical parameter that can control reaction rate and selectivity. In many transition-metal catalyzed reactions, there is an optimal temperature range to achieve high yield while minimizing side reactions or catalyst decomposition.

For Sonogashira couplings, reactions involving more reactive aryl iodides can often proceed at room temperature, while less reactive aryl bromides may require heating to 50-100 °C. wikipedia.org Some modern catalytic systems are designed for high-temperature operation (e.g., 130 °C) to overcome the challenge of competing homocoupling reactions. organic-chemistry.org Conversely, other highly efficient protocols have been optimized for low-temperature (e.g., 50 °C) or even room temperature conditions to improve sustainability and functional group tolerance. acs.orgkaust.edu.sa

The table below shows a typical optimization of temperature for a Sonogashira-type reaction.

| Entry | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ / 2,2'-bipyridine | Ambient | 12 | 65 |

| 2 | Pd(OAc)₂ / 2,2'-bipyridine | 50 | 12 | 99 |

| 3 | CuI / Glycosyl Triazole Ligand | Room Temp | - | Favors Homocoupling |

| 4 | CuI / Glycosyl Triazole Ligand | 130 | - | Favors Cross-Coupling |

Pressure is generally less of a critical parameter for these types of solution-phase reactions unless volatile reagents are used or the reaction mechanism involves a gaseous species. Most modern cross-coupling reactions are optimized to run at atmospheric pressure for operational simplicity.

Catalyst Loading and Ligand Design Studies

For a hypothetical Sonogashira coupling between a 3-halobenzoic acid and propyne, key areas for investigation would include:

Palladium Catalyst Loading: Typically, palladium catalyst loading in Sonogashira reactions can range from 0.1 to 5 mol%. Lowering the catalyst loading is economically and environmentally desirable.

Copper Co-catalyst: The role of the copper(I) co-catalyst is to facilitate the formation of a copper acetylide intermediate. The ratio of palladium to copper can significantly impact the reaction outcome.

Ligand Design: Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. The choice of ligand, from simple triphenylphosphine (B44618) to more complex Buchwald-type ligands, can affect the oxidative addition and reductive elimination steps of the catalytic cycle.

A systematic study for the synthesis of 3-(prop-2-yn-1-yl)benzoic acid would likely involve screening various ligands and optimizing the catalyst and co-catalyst concentrations, as illustrated in the hypothetical data table below.

| Entry | Palladium Catalyst | Ligand | Catalyst Loading (mol%) | Co-catalyst (mol%) | Solvent | Base | Yield (%) |

| 1 | Pd(PPh₃)₄ | PPh₃ | 2 | CuI (4) | DMF | Et₃N | Data Not Available |

| 2 | PdCl₂(PPh₃)₂ | PPh₃ | 2 | CuI (4) | Toluene | i-Pr₂NH | Data Not Available |

| 3 | Pd(OAc)₂ | SPhos | 1 | None (Copper-free) | Dioxane | Cs₂CO₃ | Data Not Available |

| 4 | Pd₂(dba)₃ | XPhos | 1 | CuI (2) | THF | K₂CO₃ | Data Not Available |

This table represents a hypothetical screening process for the optimization of a Sonogashira reaction for the synthesis of 3-(Prop-2-yn-1-yl)benzoic acid, as specific experimental data is not available.

Mechanistic Elucidation of Synthetic Transformations

The mechanistic details of the synthesis of 3-(prop-2-yn-1-yl)benzoic acid have not been specifically elucidated in the scientific literature. However, the mechanism of related reactions, such as the Sonogashira coupling, is well-understood and would likely serve as a model.

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-bromobenzoic acid).

Transmetalation: The resulting Pd(II) complex reacts with a copper acetylide (formed in the copper cycle) in a transmetalation step, where the acetylenic group is transferred to the palladium center.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 3-(prop-2-yn-1-yl)benzoic acid, and regenerate the Pd(0) catalyst.

Copper Catalytic Cycle:

Acid-Base Reaction: The terminal alkyne (propyne) reacts with the base to form a protonated base and an acetylide anion.

Formation of Copper Acetylide: The acetylide anion coordinates with the Cu(I) salt to form a copper acetylide intermediate. This species is then involved in the transmetalation step with the palladium complex.

Further research, including kinetic studies, isotopic labeling, and computational modeling, would be necessary to fully elucidate the specific mechanistic pathways and intermediates involved in the synthesis of 3-(prop-2-yn-1-yl)benzoic acid.

Reactivity and Derivatization of 3 Prop 2 Yn 1 Yl Benzoic Acid

Chemical Transformations Involving the Alkyne Moiety

The terminal propargyl group (prop-2-yn-1-yl) is particularly reactive due to the presence of an acidic terminal proton and the high electron density of the carbon-carbon triple bond. This functionality is central to a variety of powerful synthetic transformations.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org This reaction unites a terminal alkyne, such as the one in 3-(prop-2-yn-1-yl)benzoic acid, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgwikipedia.org The copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal version and ensures high regioselectivity. organic-chemistry.orgwikipedia.org

This transformation is highly valued for its efficiency and compatibility with a wide array of functional groups, allowing for the straightforward conjugation of molecules under mild conditions. beilstein-journals.org Research on compounds structurally similar to 3-(prop-2-yn-1-yl)benzoic acid demonstrates the utility of this reaction. For instance, N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide, an amide derivative, readily undergoes CuAAC reactions with various substituted phenyl azides to produce a library of triazole-containing compounds. nih.gov This highlights the reliability of the alkyne moiety in participating in click reactions, even when part of a larger, functionalized molecule.

Table 1: Examples of CuAAC Reactions with a 3-(Prop-2-yn-1-yl)benzamide Derivative

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|---|

| N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide | 1-azido-4-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 85% |

| N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide | 1-azido-4-chlorobenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | N-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 92% |

| N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide | 1-azido-4-methoxybenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | N-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 88% |

Data adapted from a study on related benzamide (B126) derivatives. nih.gov

The Huisgen 1,3-dipolar cycloaddition is the broader class of reactions to which the CuAAC belongs. The original, uncatalyzed thermal Huisgen cycloaddition involves the reaction of a 1,3-dipole (like an azide) with a dipolarophile (like an alkyne) to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org When a terminal alkyne is used, the thermal reaction typically requires high temperatures and produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.org The lack of regioselectivity is a significant drawback, which is why the copper-catalyzed variant (CuAAC) that exclusively yields the 1,4-isomer is now more commonly employed. wikipedia.orgorganic-chemistry.org Ruthenium catalysts, on the other hand, can be used to selectively generate the 1,5-regioisomer. The alkyne in 3-(prop-2-yn-1-yl)benzoic acid is a competent dipolarophile for these cycloadditions, providing access to different triazole isomers depending on the chosen catalytic system.

The triple bond of the alkyne moiety is susceptible to various addition reactions.

Hydration : The acid-catalyzed hydration of a terminal alkyne like that in 3-(prop-2-yn-1-yl)benzoic acid follows Markovnikov's rule. The initial addition of water across the triple bond forms an unstable enol intermediate, which rapidly tautomerizes to the more stable keto form. This results in the formation of a methyl ketone.

Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne also proceeds with Markovnikov regioselectivity. chemistrysteps.commasterorganicchemistry.com The addition of one equivalent of HX yields a vinyl halide, with the halogen atom attached to the more substituted carbon. chemistrysteps.com If an excess of HX is used, a second addition occurs, resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon. chemistrysteps.com Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides. youtube.com

Hydroboration-Oxidation : This two-step reaction provides a complementary, anti-Markovnikov outcome to hydration. wikipedia.orglibretexts.org In the first step, borane (B79455) (BH₃) adds across the triple bond, with the boron atom attaching to the terminal, less sterically hindered carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. wikipedia.org The resulting enol tautomerizes to an aldehyde. masterorganicchemistry.com

Table 2: Predicted Products from Addition Reactions to the Alkyne Moiety

| Reaction Type | Reagents | Predicted Product | Regioselectivity |

|---|---|---|---|

| Hydration | H₂SO₄, H₂O, HgSO₄ | 3-(2-oxopropyl)benzoic acid | Markovnikov |

| Hydrohalogenation (1 eq.) | HBr | 3-(2-bromoprop-1-en-1-yl)benzoic acid | Markovnikov |

| Hydrohalogenation (2 eq.) | HBr (excess) | 3-(2,2-dibromopropyl)benzoic acid | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(2-oxoethyl)benzoic acid (Aldehyde) | Anti-Markovnikov |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.

Sonogashira Coupling : This reaction is highly effective for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The terminal alkyne of 3-(prop-2-yn-1-yl)benzoic acid can be coupled with various aryl halides to synthesize more complex, conjugated systems. Studies on related propargyl compounds have shown that these reactions can proceed efficiently, sometimes even in the absence of the copper co-catalyst. beilstein-journals.org This reaction directly utilizes the terminal C-H bond of the alkyne, making it a key method for its derivatization. researchgate.net

Heck Reaction : The Heck reaction typically involves the coupling of an alkene with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While it is a cornerstone of palladium catalysis, it is not the primary reaction for functionalizing the terminal alkyne of 3-(prop-2-yn-1-yl)benzoic acid itself. The Sonogashira reaction is the more direct and relevant cross-coupling pathway for this particular substrate.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group on the benzene (B151609) ring provides a second site for derivatization, primarily through nucleophilic acyl substitution reactions. These reactions generally leave the alkyne moiety intact, allowing for orthogonal chemical strategies.

Esterification : The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. The Fischer esterification of benzoic acid with various alcohols is a well-established process, often catalyzed by strong acids like sulfuric acid or by solid catalysts. rug.nliiste.org For 3-(prop-2-yn-1-yl)benzoic acid, reaction with an alcohol such as methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst would yield the corresponding methyl or ethyl ester.

Amidation : The formation of an amide bond is one of the most important reactions in medicinal chemistry. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures to overcome the initial formation of a stable ammonium (B1175870) carboxylate salt. sciepub.comsciepub.com More commonly, the carboxylic acid is first activated using a coupling reagent such as a carbodiimide (B86325) (e.g., EDC) or converted to a more reactive acyl chloride (e.g., with thionyl chloride) before reaction with a primary or secondary amine. rsc.org These methods allow for the synthesis of a wide variety of amides from 3-(prop-2-yn-1-yl)benzoic acid under mild conditions.

Table 3: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.), heat | Methyl 3-(prop-2-yn-1-yl)benzoate |

| Amidation (via Acyl Chloride) | 1. SOCl₂; 2. Benzylamine (BnNH₂) | N-benzyl-3-(prop-2-yn-1-yl)benzamide |

| Amidation (Coupling Agent) | Aniline (PhNH₂), EDC, HOBt | N-phenyl-3-(prop-2-yn-1-yl)benzamide |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Prop-2-yn-1-yl)benzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A two-step process involving Y-benzaldehyde and 4-substituted aniline derivatives in acidic media can yield benzoic acid derivatives. Optimization includes adjusting stoichiometry, temperature (e.g., 80–100°C for cyclization), and catalyst selection (e.g., H₂SO₄ or Lewis acids). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which analytical techniques are most effective for quantifying 3-(Prop-2-yn-1-yl)benzoic acid in complex mixtures?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm achieves high precision (RSD < 1.2%) and recovery rates (98–103%) for benzoic acid analogs. Mobile phases like acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid enhance resolution . Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for metabolite identification, using fragmentation patterns to distinguish structural analogs .

Q. How can crystallographic data for 3-(Prop-2-yn-1-yl)benzoic acid be refined to resolve ambiguities in molecular geometry?

- Methodological Answer : Employ SHELXL for small-molecule refinement, utilizing restraints for disordered propargyl groups and anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen bonding via Fourier difference maps and compare with density functional theory (DFT)-optimized geometries to resolve discrepancies .

Advanced Research Questions

Q. What strategies address contradictions between computational and experimental data in the electronic structure of 3-(Prop-2-yn-1-yl)benzoic acid?

- Methodological Answer : Discrepancies in dipole moments or bond lengths may arise from solvent effects or crystal packing. Use polarizable continuum models (PCM) in DFT calculations to simulate solvation, and compare with X-ray/neutron diffraction data. For torsional angles, apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) influencing conformation .

Q. How can researchers design in vitro assays to evaluate the GPR68 antagonistic activity of 3-(Prop-2-yn-1-yl)benzoic acid derivatives?

- Methodological Answer : Use HEK293 cells transfected with GPR68 and a cAMP biosensor. Pre-treat cells with test compounds (1–100 µM) and measure cAMP inhibition under acidic conditions (pH 6.4) via fluorescence resonance energy transfer (FRET). Validate specificity using siRNA knockdown controls and reference antagonists like Ogerin .

Q. What experimental approaches mitigate challenges in synthesizing 3-(Prop-2-yn-1-yl)benzoic acid-containing polymers for targeted drug delivery?

- Methodological Answer : Incorporate propargyl groups via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize polymer backbones (e.g., PLGA). Optimize reaction kinetics by monitoring azide conversion via FT-IR (2100 cm⁻¹ peak reduction). Assess hypoxia-responsive release using LC-MS to track benzoic acid liberation in low-O₂ environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.